molecular formula C25H27F2N3O2S B2569285 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide CAS No. 1005305-56-5

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2569285
CAS No.: 1005305-56-5
M. Wt: 471.57
InChI Key: OPZTWTMSNZSJBD-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Its dysregulation is a subject of intense research in the context of Down syndrome and Alzheimer's disease , where it is thought to contribute to tau hyperphosphorylation and neurofibrillary tangle pathology. The mechanism of action of this compound involves competitive binding at the ATP-binding site of DYRK1A, effectively suppressing its kinase activity. This inhibition is highly valuable for investigating DYRK1A's role in beta-cell proliferation and diabetes research, as well as its function in regulating the NFAT transcription factor family , which governs immune responses and cell differentiation. Researchers utilize this high-purity inhibitor to delineate DYRK1A-specific signaling pathways in model systems and to explore its potential as a therapeutic target for associated neurodegenerative and proliferative disorders.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F2N3O2S/c1-29(2)22-10-7-19(8-11-22)24(30-14-13-18-5-3-4-6-20(18)17-30)16-28-33(31,32)25-12-9-21(26)15-23(25)27/h3-12,15,24,28H,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZTWTMSNZSJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-(dimethylamino)phenyl derivative, followed by the introduction of the tetrahydroisoquinoline moiety through a series of condensation reactions. The final step involves the sulfonation of the difluorobenzene ring under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound is compared to key analogs below:

Compound Name Substituents/Key Features Structural Differences Inferred Properties
Target Compound 2,4-difluoro, tetrahydroisoquinolin-ethyl chain Enhanced receptor binding due to tetrahydroisoquinolin; increased metabolic stability from difluoro substitution
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide () Single fluoro, hydroxyethyl group Replacement of tetrahydroisoquinolin with hydroxyethyl; fewer fluorine atoms Reduced lipophilicity and binding affinity; shorter metabolic half-life due to hydroxyl group
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide () Chloroacetyl group Chloroacetyl instead of fluorine/tetrahydroisoquinolin Higher electrophilicity; potential for covalent binding to targets

Methodological Comparisons

MS/MS-Based Dereplication ()

Molecular networking via MS/MS fragmentation patterns (cosine scores 0–1) clusters compounds with similar structures. The target compound’s fragmentation profile would likely group with other sulfonamides (e.g., ’s analog) but differ due to its tetrahydroisoquinolin and difluoro motifs. A lower cosine score (<0.8) might distinguish it from simpler analogs .

Lumping Strategy ()

In reaction modeling, the target compound could be lumped with other sulfonamides sharing dimethylamino or fluoro groups. However, its tetrahydroisoquinolin moiety may necessitate separate categorization to preserve unique reactivity or binding data .

Computational Insights ()

Though focuses on azo dyes, similar DFT methods could analyze the target compound’s electronic structure. For example:

  • HOMO-LUMO Gap: The difluoro substitution may lower the gap compared to mono-fluoro analogs, increasing reactivity.
  • Charge Distribution: The dimethylamino group’s electron-donating effects could enhance interactions with acidic residues in biological targets .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines elements of sulfonamide chemistry with dimethylamino and tetrahydroisoquinoline functionalities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H35N3O3SC_{28}H_{35}N_{3}O_{3}S with a molecular weight of 493.67 g/mol. Its structure can be detailed as follows:

Property Details
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-difluorobenzenesulfonamide
Molecular Formula C28H35N3O3S
Molecular Weight 493.67 g/mol
Purity Typically 95%

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

  • Anticancer Properties : Compounds containing dimethylamino groups have been linked to anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Sulfonamide derivatives are known for their antimicrobial properties, potentially inhibiting bacterial growth by targeting folate synthesis pathways.
  • Neuroprotective Effects : The tetrahydroisoquinoline moiety may contribute to neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis.
  • Interaction with Cellular Targets : The dimethylamino group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, impacting cell survival and proliferation.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

  • A study by Wang et al. (2013) demonstrated that dimethylamino-substituted aromatic compounds can induce apoptosis in cancer cell lines through mitochondrial pathways .
  • Research on sulfonamide derivatives has shown promising results in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AnticancerInduction of apoptosisWang et al., 2013
AntimicrobialInhibition of bacterial growthBenchChem
NeuroprotectiveProtection against oxidative stressResearchGate

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what are the critical reaction steps?

The synthesis involves coupling a 2,4-difluorobenzenesulfonamide moiety with a substituted tetrahydroisoquinoline-ethylamine intermediate. Critical steps include:

  • Sulfonamide formation : Reacting 2,4-difluorobenzenesulfonyl chloride with an amine-containing intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Tetrahydroisoquinoline coupling : A reductive amination or nucleophilic substitution to attach the tetrahydroisoquinoline group to the ethylamine backbone, as described for structurally related orexin receptor antagonists .
  • Dimethylamino group introduction : Functionalizing the phenyl ring via Buchwald-Hartwig amination or direct alkylation, ensuring regioselectivity for the 4-position . Yields and purity can be optimized by controlling reaction temperature and stoichiometry, with final purification via column chromatography or recrystallization .

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity and purity?

  • 1H NMR spectroscopy : Characteristic shifts for the dimethylamino group (δ ~2.8–3.1 ppm), tetrahydroisoquinoline protons (δ ~3.5–4.5 ppm), and aromatic fluorines (splitting patterns in δ ~6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass for C₃₅H₃₄F₂N₄O₂S).
  • HPLC with UV detection : Monitor purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What are the primary biological targets or receptors associated with this compound?

The tetrahydroisoquinoline and sulfonamide motifs suggest potential activity as a central nervous system (CNS) receptor modulator . Structurally related compounds act as orexin-1 receptor antagonists , implicating this compound in sleep regulation or addiction pathways .

Advanced Questions

Q. How do structural modifications (e.g., fluorination, substituent position) influence receptor binding affinity and selectivity?

  • Fluorine substitution : The 2,4-difluoro pattern on the benzene ring enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Removing fluorine at the 4-position reduces orexin-1 receptor binding by ~50% .
  • Tetrahydroisoquinoline substitution : Replacing the ethyl linker with a methyl group decreases CNS permeability due to reduced flexibility, as shown in comparative molecular dynamics simulations .
  • Dimethylamino group : Alkyl chain length modifications (e.g., ethyl vs. methyl) alter solubility; dimethyl groups optimize a balance between solubility and receptor affinity .

Q. What experimental strategies resolve discrepancies between in vitro receptor binding data and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma/brain concentration ratios to assess CNS penetration. Poor in vivo activity may correlate with low bioavailability (<20%) or rapid hepatic clearance .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to efficacy unaccounted for in vitro.
  • Receptor occupancy studies : Combine PET imaging with radiolabeled analogs to quantify target engagement in vivo .

Q. How can researchers optimize solubility and permeability without compromising target affinity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) on the sulfonamide to enhance aqueous solubility .
  • Co-crystallization studies : Identify solvent-exposed regions of the molecule for polar group addition (e.g., hydroxyl or amine) without disrupting hydrophobic binding pockets .
  • Salt formation : Use hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for amine-sensitive reactions to avoid side products .
  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-based chemical shift calculators) to resolve overlapping peaks .
  • Biological assays : Use orthogonal assays (e.g., calcium flux for receptor activation and radioligand displacement for binding) to confirm mechanism .

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